3,5-Dibromo-2,4-difluorophenylacetonitrile
Overview
Description
3,5-Dibromo-2,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the phenyl ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups onto the phenyl ring.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation of the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can convert the nitrile group to a carboxylic acid.
Major Products Formed:
- Substitution reactions yield derivatives with different functional groups replacing the halogens.
- Reduction reactions produce amines, while oxidation reactions result in carboxylic acids.
Scientific Research Applications
3,5-Dibromo-2,4-difluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,4-difluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- 3,5-Dibromo-2,6-difluorophenylacetonitrile
- 2,5-Dibromo-3,4-difluorothiophene
- 1,4-Dibromo-2,5-difluorobenzene
Comparison: 3,5-Dibromo-2,4-difluorophenylacetonitrile is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which influences its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the electronic and steric effects of the substituents.
Properties
IUPAC Name |
2-(3,5-dibromo-2,4-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)7(11)6(10)8(5)12/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWYVCFTQKGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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